Ethyl cyclobutanecarboxylate
Overview
Description
Ethyl cyclobutanecarboxylate is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125691. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
NMR Spectroscopy : Ethyl cyclobutanecarboxylate has been studied for its carbon-13 NMR spectra, revealing significant upfield shifting effects and providing insights into substituent parameters in methylcyclobutanes (Eliel & Pietrusiewicz, 1980).
Organic Synthesis : This compound plays a role in the synthesis of 1,1-cyclobutanedicarboxylic acid and cyclobutanecarboxylic acid, serving as a reactant in these processes (Heisig & Stodola, 2003).
Medicinal Chemistry : this compound is involved in cobalt-catalyzed tandem catalysis for asymmetric coupling with enynes to create chiral cyclobutanes. These cyclobutanes are important in pharmaceutical synthesis due to their presence in natural products and pharmaceuticals (Pagar & RajanBabu, 2018).
Photochemistry : The compound participates in [2+2] photocycloadditions to form cyclobutane derivatives, which then undergo base-catalyzed retro-aldol cleavage to yield novel hexahydroazepine carboxylates (Reid & Da Silva, 1983).
Polymer Science : this compound and its derivatives are used in free radical polymerization, leading to materials with excellent thermal stability and clear optical properties (Drujon et al., 1993).
Natural Products Chemistry : It is also found in the synthesis of novel natural compounds such as norlignans and lignanamides from Peperomia tetraphylla, with potential cytotoxic activities against various cancer cell lines (Li et al., 2012).
Boron Neutron Capture Therapy : A derivative of this compound has been synthesized for potential use in Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for treating cancer (Srivastava et al., 1997).
Drug Discovery : The compound is used in asymmetric synthesis of spiro compounds, which are significant motifs in modern drug discovery (Reddy et al., 2019).
Alkaloid Research : this compound-related compounds are investigated in the context of bioactive cyclobutane-containing alkaloids, which demonstrate a range of biological activities, including antimicrobial and anticancer effects (Dembitsky, 2007).
Mechanism of Action
. However, the specific biological targets of ethyl cyclobutanecarboxylate are not well-documented in the literature.
Mode of Action
It is known that the compound can be used in the synthesis of cyclobutylidenecyclopropane
Result of Action
Properties
IUPAC Name |
ethyl cyclobutanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-9-7(8)6-4-3-5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVBADCAMQOTOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164204 | |
Record name | Ethyl cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14924-53-9 | |
Record name | Ethyl cyclobutanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14924-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyclobutanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014924539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14924-53-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyclobutanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL CYCLOBUTANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6X223365 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Ethyl cyclobutanecarboxylate interesting for drug discovery?
A: this compound plays a key role in synthesizing 1-substituted 2-azaspiro[3.3]heptanes []. These structures represent important motifs found in various drug candidates. The compound's ability to participate in highly diastereoselective reactions, yielding enantiomerically and diastereomerically pure products, makes it particularly valuable [].
Q2: How does the structure of this compound influence its reactivity?
A: ¹³C NMR analysis reveals a noteworthy upfield shifting γ-effect in this compound and its derivatives []. This effect, relatively independent of configuration, sheds light on how methyl substitutions within the cyclobutane ring can influence the compound's reactivity and interactions with other molecules. This information can be crucial for designing and optimizing reactions involving this compound.
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